Head-to-Head Anticonvulsant Activity in the Mouse Maximal Electroshock (MES) Seizure Model: 3-NH₂ vs. 4-NH₂ and 2-Cl-4-NH₂ Analogues
In a direct head-to-head screening study of 18 N-phenylphthalimide derivatives, 2-(3-aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione (compound 2) demonstrated anticonvulsant protection in the MES test at 100 mg/kg i.p. at both 30 min and 4 h post-dose, whereas the 4-amino regioisomer (compound 1) was active at 100 mg/kg only at the 30 min time point and lost protection at 4 h [1]. More importantly, compound 2 exhibited a broader spectrum by also protecting in the subcutaneous pentylenetetrazol (scPtz) seizure model at 30 mg/kg i.p., an activity not observed for the 4-amino analogue at any non-neurotoxic dose [1].
| Evidence Dimension | MES anticonvulsant protection duration and scPtz seizure protection in mice (i.p.) |
|---|---|
| Target Compound Data | Compound 2 (3-NH₂): MES active at 100 mg/kg (30 min and 4 h); scPtz active at 30 mg/kg (30 min), no neurotoxicity at this dose. |
| Comparator Or Baseline | Compound 1 (4-NH₂): MES active at 100 mg/kg (30 min only, inactive at 4 h); scPtz inactive at all non-neurotoxic doses. Compound 17 (2-Cl-4-NH₂): MES ED50=5.7 mg/kg p.o.; scPtz active at 100 mg/kg. |
| Quantified Difference | Compound 2 uniquely combines sustained MES protection (≥4 h) with scPtz activity at a 3.3-fold lower dose than compound 17, indicative of broader anti-seizure coverage relative to the 4-amino comparator. |
| Conditions | Adult male CF1 mice; test compounds administered i.p. 30 min or 4 h before MES or scPtz seizure induction; neurotoxicity assessed via rotorod test [1]. |
Why This Matters
For scientists procuring a phthalimide-based anticonvulsant probe, the 3-NH₂ regioisomer is the only early-generation N-phenylphthalimide that provides both sustained MES protection and scPtz activity at a sub-neurotoxic dose, making it essential for studying polytherapy-relevant seizure models unlike the 4-NH₂ analogue.
- [1] Vamecq, J., Bac, P., Herrenknecht, C., Maurois, P., Delplanque, B., Stables, J.P., & Bourguignon, J.J. (2000). Synthesis and Anticonvulsant and Neurotoxic Properties of Substituted N-Phenyl Derivatives of the Phthalimide Pharmacophore. Journal of Medicinal Chemistry, 43(7), 1311-1319. DOI: 10.1021/jm990068t View Source
